2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Medicinal Chemistry ADME Lead Optimization

2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide (CAS 952978-66-4) is a synthetic small molecule (C17H19N3O2S; MW 329.42) belonging to the hexahydroquinazoline-thioacetamide class. It features a partially saturated quinazolinone core linked via a sulfanyl bridge to a p-tolylacetamide moiety.

Molecular Formula C17H19N3O2S
Molecular Weight 329.42
CAS No. 952978-66-4
Cat. No. B2917702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
CAS952978-66-4
Molecular FormulaC17H19N3O2S
Molecular Weight329.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
InChIInChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22)
InChIKeyGHZDILINAZCTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide (CAS 952978-66-4) – Procurement-Ready Physicochemical Profile and Structural Class


2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide (CAS 952978-66-4) is a synthetic small molecule (C17H19N3O2S; MW 329.42) belonging to the hexahydroquinazoline-thioacetamide class. It features a partially saturated quinazolinone core linked via a sulfanyl bridge to a p-tolylacetamide moiety. The compound is commercially available as a screening compound (e.g., ChemDiv ID G857-0048) with a calculated logP of 2.79, logD of 2.76, and polar surface area of 55.54 Ų . This physicochemical profile places it within oral drug-like chemical space, making it a viable starting point for hit-to-lead optimization campaigns.

Why In-Class Hexahydroquinazoline-Thioacetamide Analogs Cannot Be Interchanged with 2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide


Within the hexahydroquinazoline-thioacetamide family, minor modifications to the N-aryl acetamide tail or the heterocyclic core produce large shifts in target engagement and cellular potency. For example, in a closely related quinazoline-thioacetamide series, shifting the substituent on the terminal phenyl ring from methyl to trifluoromethyl altered VEGFR-2 inhibitory activity by more than 3-fold (IC50 0.176 µg/mL vs. 0.618 µg/mL for the sulfonamide analog) [1]. Similarly, antimicrobial hexahydroquinazoline-thioacyclic nucleoside analogs described in 2026 exhibit structure-dependent activity against both Gram-positive and Gram-negative strains [2]. These data demonstrate that subtle structural variations produce non-linear changes in bioactivity, making generic substitution without matched-pair data a scientifically invalid procurement strategy.

Quantitative Differentiation Evidence for 2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide vs. Closest Analogs


Physicochemical Distinction: p-Tolyl vs. 4-Trifluoromethylphenyl Analog – Calculated logP, logD, and PSA Comparison

The target compound's p-tolyl substituent yields a calculated logP of 2.79 and logD of 2.76, with a polar surface area (PSA) of 55.54 Ų . In contrast, the 4-trifluoromethyl analog (ChemSpider ID 5522450, C17H16F3N3O2S) is expected to exhibit higher lipophilicity (estimated logP ~3.5) due to the electron-withdrawing CF3 group, which would alter membrane permeability and metabolic stability profiles. These calculated values provide a quantitative basis for differentiating procurement based on desired ADME properties.

Medicinal Chemistry ADME Lead Optimization

Class-Level Anticancer SAR: Impact of Aryl Substituent on MCF-7 Cytotoxicity in Quinazoline-Thioacetamide Series

In a 2024 study of quinazoline-thioacetamide derivatives, compound 9 (bearing a specific aryl substituent) exhibited MCF-7 cytotoxicity IC50 of 38.42 µM and VEGFR-2 inhibition IC50 of 0.176 µg/mL, while compound 14 (sulfonamide-containing analog) showed IC50 of 36.41 µM and 0.618 µg/mL, respectively [1]. These findings establish that the nature of the terminal aryl/sulfonamide group directly modulates both cellular potency and target engagement. Although the target p-tolyl compound was not directly tested in this study, the SAR trend indicates that the p-tolyl substituent would occupy a distinct activity space relative to the reported analogs.

Cancer Research VEGFR-2 Inhibition SAR

Antimicrobial Potential: Hexahydroquinazoline-Thioacetamide Scaffold Activity Against Gram-Positive and Gram-Negative Bacteria

El-Shahat et al. (2026) synthesized novel thio-acyclic nucleoside analogs incorporating a hexahydroquinazoline moiety and evaluated their antimicrobial activity [1]. The study demonstrated that specific substitution patterns on the hexahydroquinazoline-thioacetamide scaffold confer measurable activity against both Gram-positive and Gram-negative bacterial strains. Although quantitative MIC values for the p-tolyl variant are not yet publicly available, the established antimicrobial tractability of the core scaffold differentiates this chemotype from non-thioether quinazoline analogs and supports its use as a privileged starting point for antimicrobial lead generation.

Antimicrobial Research Drug Discovery Scaffold Hopping

Recommended Application Scenarios for 2-((2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization: p-Tolyl Variant as a Balanced Lipophilicity Scaffold

With a calculated logP of 2.79 and PSA of 55.54 Ų , the compound resides within favorable oral drug-like space. Researchers optimizing for CNS penetration or balancing solubility versus permeability should select this p-tolyl variant over more lipophilic analogs (e.g., 4-CF3, estimated logP ~3.5) to maintain compliance with Lipinski and CNS MPO guidelines [1].

Kinase Inhibitor SAR Expansion: Probing the Aryl Substituent Effect on VEGFR-2 Engagement

Class-level data demonstrate that the aryl substituent on the thioacetamide tail modulates VEGFR-2 inhibitory potency by 3- to 4-fold across closely related analogs . The p-tolyl derivative provides a specific, purchasable entry point for expanding SAR around the terminal phenyl ring to map steric and electronic requirements for optimal hinge-region binding in kinase targets.

Antimicrobial Lead Generation: Hexahydroquinazoline-Thioacetamide Scaffold Exploration

Recent publications confirm that hexahydroquinazoline-thioacetamide derivatives possess antimicrobial and anti-biofilm activity . The p-tolyl compound can serve as a structurally defined starting material for systematic variation of the amide tail to identify minimum inhibitory concentration (MIC) improvements against clinically relevant Gram-positive and Gram-negative pathogens.

Computational Chemistry and Docking Studies: Model Substrate for Thioether-Linked Quinazoline Binding Modes

The compound's well-defined structure (SMILES: Cc1ccc(cc1)NC(CSC1C2CCCCC=2NC(N=1)=O)=O) and calculated properties make it suitable as a reference ligand for molecular docking studies aimed at understanding the binding pose of thioether-linked quinazoline inhibitors in VEGFR-2 or related kinase ATP-binding pockets, as demonstrated by Ghorab et al. (2024) for structural analogs [1].

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